Psicofuranina

Descripción general

Descripción

La psicofuranina es un compuesto antibiótico descrito por primera vez en 1959 por Schroeder y Hoeksema . Se produce mediante la fermentación de Streptomyces hygroscopicus var. decoyicus . La this compound es conocida por sus propiedades antibacterianas y su capacidad para inhibir la xantosina 5'-fosfato aminasa, una enzima esencial para la síntesis de nucleótidos de guanina .

Aplicaciones Científicas De Investigación

La psicofuranina tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

La psicofuranina ejerce sus efectos inhibiendo la xantosina 5'-fosfato aminasa, una enzima esencial para la síntesis de nucleótidos de guanina . Esta inhibición conduce a una deficiencia de nucleótidos de guanina, lo que afecta varios procesos celulares. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la actividad catalítica de la enzima con glutamina o amoníaco como sustrato .

Análisis Bioquímico

Biochemical Properties

Psicofuranine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The biochemical characterization of Agm6 demonstrated its role in Angustmycin biosynthesis as an unprecedented dehydratase . This interaction plays a crucial role in the biosynthesis of Psicofuranine .

Molecular Mechanism

The molecular mechanism of Psicofuranine involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The biochemical characterization of Agm6 demonstrated its role in Angustmycin biosynthesis as an unprecedented dehydratase . This suggests that Psicofuranine may exert its effects at the molecular level through enzyme interactions .

Métodos De Preparación

La psicofuranina se produce industrialmente mediante la fermentación de Streptomyces hygroscopicus var. decoyicus . Las condiciones de fermentación y la taxonomía del organismo productor fueron reportadas por Vavra et al. en 1959 . El compuesto también se puede sintetizar químicamente, aunque las rutas sintéticas específicas y las condiciones de reacción no están ampliamente documentadas en la literatura.

Análisis De Reacciones Químicas

La psicofuranina experimenta varios tipos de reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción que involucran this compound tampoco se cubren ampliamente en la literatura.

Sustitución: La this compound puede experimentar reacciones de sustitución, particularmente las que involucran su estructura de nucleósido.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios agentes oxidantes y reductores, así como catalizadores específicos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

La psicofuranina es similar a varios otros antibióticos nucleósidos, incluyendo:

Angustmicina C: Se parece mucho a la this compound en estructura y función.

Decoyinina: Comparte un mecanismo de acción similar como inhibidor de la biosíntesis de ácido guanílico.

Tubercidina: Otro antibiótico nucleósido con actividad biológica similar.

Toyocamicina: Similar en estructura y función a la this compound.

Sangivamicina: Otro antibiótico nucleósido con propiedades comparables.

La this compound es única en su unión específica e inhibición de la xantosina 5'-fosfato aminasa, lo que la distingue de otros compuestos similares .

Actividad Biológica

Psicofuranine, an adenosine analog with the chemical formula and a molecular weight of 297.27 Da, has garnered attention for its antineoplastic and antibiotic properties. This compound inhibits the synthesis of guanosine monophosphate (GMP) and xanthosine monophosphate (XMP), leading to reduced phosphate utilization in tumors. Its potential therapeutic effects have been explored through various studies, revealing significant biological activities.

Psicofuranine operates by blocking key metabolic pathways involved in nucleic acid synthesis. Specifically, it inhibits GMP synthesis, which is crucial for nucleotide formation. This inhibition can lead to reduced cellular proliferation in cancerous cells and has been linked to its antitumor effects. Additionally, psicofuranine exhibits antibacterial activity, making it a dual-function agent in both oncology and infectious disease contexts .

Biological Activity Overview

Case Studies and Research Findings

Several studies have highlighted the biological activity of psicofuranine:

- Antitumor Efficacy : In a study published by Evans and colleagues, psicofuranine demonstrated significant antitumor activity in various cancer models. The compound was shown to reduce tumor size and inhibit metastasis in animal models .

- Antibacterial Properties : A historical study conducted by Lewis et al. reported that psicofuranine exhibited strong antibacterial activity against several pathogens, suggesting its potential use as an antibiotic agent .

- Inhibition of Nucleotide Synthesis : Research has indicated that psicofuranine effectively inhibits the synthesis of nucleotides necessary for DNA replication, which is a critical mechanism in its antitumor action .

Detailed Research Findings

- In Vivo Studies : Psicofuranine has been tested in various animal models, showing promising results in both tumor reduction and bacterial infection control. The compound's ability to reduce phosphate utilization in tumors highlights its potential as a targeted therapy for cancer treatment .

- Chemical Stability and Assay Methods : Studies have confirmed that different assay methods yield consistent results regarding the biological activity of psicofuranine. The compound's stability under acidic conditions has also been evaluated, ensuring reliable application in research settings .

Propiedades

IUPAC Name |

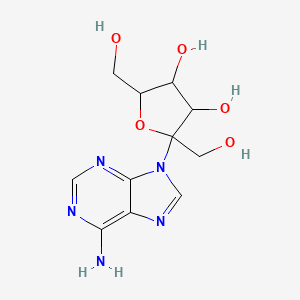

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c12-9-6-10(14-3-13-9)16(4-15-6)11(2-18)8(20)7(19)5(1-17)21-11/h3-5,7-8,17-20H,1-2H2,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZYRKVSCLSXSJ-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3(C(C(C(O3)CO)O)O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172052 | |

| Record name | Psicofuranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874-54-0 | |

| Record name | 1′-C-(Hydroxymethyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psicofuranine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psicofuranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSICOFURANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN8Z1MZB7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Psicofuranine?

A1: Psicofuranine acts as an adenosine analogue and primarily inhibits the enzyme xanthosine-5'-phosphate aminase (XMP aminase). [, , , ] This enzyme catalyzes the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP) in the de novo purine biosynthesis pathway. [, ]

Q2: What are the downstream effects of Psicofuranine's inhibition of XMP aminase?

A2: Inhibition of XMP aminase by Psicofuranine leads to:

- Depletion of GMP: This disrupts the balance of intracellular nucleotide pools, ultimately impacting DNA and RNA synthesis. [, , , ]

- Accumulation of XMP: This can lead to increased levels of xanthosine, which is excreted from the cell. [, ]

Q3: What is the molecular formula and weight of Psicofuranine?

A3: Psicofuranine has the molecular formula C11H15N5O6 and a molecular weight of 313.26 g/mol.

Q4: What is known about the stability of Psicofuranine?

A7: Psicofuranine undergoes acid-catalyzed hydrolysis, breaking down into adenine and the sugar psicose. [] This degradation can affect assay accuracy and might necessitate specific formulation strategies. []

Q5: Are there specific formulation strategies to enhance Psicofuranine's stability or bioavailability?

A8: While the provided abstracts don't detail specific formulation strategies, they highlight the need to consider Psicofuranine's acid lability. [] Future research could explore approaches like prodrugs or delivery systems to improve its stability and bioavailability.

Q6: What is the biological half-life of Psicofuranine in humans?

A9: The biological half-life of Psicofuranine in humans is approximately 140 minutes, as determined by serum level analysis after oral administration. []

Q7: Are there significant species differences in Psicofuranine's pharmacokinetics?

A10: Yes, while the biological half-life is similar between humans and dogs, significant differences exist in gastrointestinal absorption. [] This highlights the importance of considering species-specific variations in preclinical studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.